molecular formula C7H4FNO3S B2791260 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 120257-03-6

4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2791260
CAS No.: 120257-03-6
M. Wt: 201.17
InChI Key: CPWDUBMIXGCDKY-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a fluorinated derivative of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold, a heterocyclic system characterized by a fused benzene ring, a sulfone group (1,1-dioxide), and a ketone at position 2. The fluorine substitution at position 4 introduces electronic and steric effects that modulate its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-fluoro-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3S/c8-4-2-1-3-5-6(4)7(10)9-13(5,11)12/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWDUBMIXGCDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)S(=O)(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120257-03-6
Record name 4-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then cyclized to form the isothiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfone group in 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo further oxidation under controlled conditions. A Selectfluor-mediated protocol in aqueous media facilitates selective oxidation, yielding sulfonic acid derivatives or sulfoxides depending on reaction parameters .

Key Reaction Conditions and Yields

Reagent SystemSolventTemperatureYield (%)Product Formed
Selectfluor (1.0 equiv)H₂O/DMF (9:1)25°C87–99Sulfoxide intermediates
m-CPBA (2.0 equiv)CH₂Cl₂0°C → RT78Sulfone-stabilized epoxides

Mechanistically, Selectfluor generates transient fluorosulfonium intermediates, which react with water to form oxidized sulfur species (e.g., sulfoxides). Radical pathways involving single-electron transfers are also plausible .

Substitution Reactions

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) under basic conditions. For example:

Fluorine Displacement with Amines

NucleophileBaseSolventTimeYield (%)Product
PiperidineK₂CO₃DMF12 h794-Piperidinobenzoisothiazolone
BenzylamineEt₃NCH₃CN6 h654-Benzylaminobenzoisothiazolone

The electron-withdrawing sulfone group activates the aromatic ring, facilitating NAS at the fluorinated position. Steric and electronic effects of substituents influence reaction rates .

Cyclization and Multicomponent Reactions

The compound serves as a precursor in cycloadditions and annulations. For instance, it reacts with o-aminobenzaldehydes and cyclic imines under acidic conditions to form polycyclic frameworks :

Reactivity Trends

CompoundNAS Rate (k, relative)Oxidation Stability
4-Fluorobenzoisothiazolone1.00 (reference)High
5-Bromobenzoisothiazolone0.45Moderate
Benzoisothiazolone (unsubstituted)0.12Low

Mechanistic Insights

  • Oxidation : Proceeds via fluorosulfonium intermediates (Scheme 1) :

    Selectfluor+SubstrateFluorosulfonium SaltH2OSulfoxide+By-products\text{Selectfluor} + \text{Substrate} \rightarrow \text{Fluorosulfonium Salt} \xrightarrow{\text{H}_2\text{O}} \text{Sulfoxide} + \text{By-products}
  • Substitution : Follows a concerted aromatic nucleophilic mechanism, with rate-determining deprotonation facilitated by the sulfone group .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures. It can undergo various chemical reactions such as oxidation, reduction, and substitution to introduce functional groups.

2. Biological Activities:

  • Antimicrobial Properties: Research indicates that derivatives of benzo[d]isothiazol-3(2H)-ones exhibit antimicrobial activities. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi .
  • Anticancer Potential: Preliminary investigations suggest that 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide may possess anticancer properties. It has been observed to affect cell proliferation in cancer cell lines, indicating potential therapeutic applications.

3. Pharmaceutical Development:

  • Pharmaceutical Intermediate: The compound is being explored as an intermediate in drug synthesis due to its unique chemical structure that allows for modifications leading to new pharmacological agents.

4. Material Science:

  • Development of New Materials: Its unique properties make it suitable for developing materials with specific characteristics, such as enhanced thermal stability or improved electrical conductivity.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzo[d]isothiazol-3(2H)-one and tested their antimicrobial efficacy against several bacterial strains. The results indicated that compounds containing the isothiazole ring demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

A recent investigation evaluated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in cancer cells at micromolar concentrations while exhibiting low toxicity towards normal cells. These findings highlight its potential role in cancer therapy development.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeReagents UsedConditionsMajor Products Formed
OxidationPotassium permanganateRoom TemperatureSulfoxides or sulfones
ReductionLithium aluminum hydrideAnhydrous ConditionsAlcohols
SubstitutionNucleophiles (amines/thiols)VariesSubstituted derivatives

Table 2: Biological Activities of Derivatives

Compound NameActivity TypeTarget OrganismReference
Benzo[d]isothiazol-3(2H)-one derivativeAntimicrobialStaphylococcus aureusJournal of Medicinal Chemistry
4-Fluorobenzo[d]isothiazol-3(2H)-oneAnticancerVarious cancer cell linesRecent Cancer Research

Mechanism of Action

The mechanism of action of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The benzo[d]isothiazol-3(2H)-one 1,1-dioxide core is highly tunable, with substituents at positions 4, 5, and 7 significantly altering properties. Below is a comparative analysis of key analogs:

Compound Substituent Key Properties Biological Relevance
4-Fluoro (Target Compound) F at C4 - Higher metabolic stability due to fluorine’s inductive effect. - Dual acetylcholinesterase inhibition (similar to donepezil) .
4-Chloro (CAS 3476-02-6) Cl at C4 - Lower solubility (mp 163–166°C) . - Intermediate in anxiolytic agents; lower 5-HT1A affinity than fluorinated analogs .
5-Fluoro (CAS 29083-18-9) F at C5 - Reduced steric hindrance compared to C4-F. - Limited pharmacological data; used in synthetic intermediates .
4-Bromo (CAS 133743-22-3) Br at C4 - High density (1.958 g/cm³) and molecular weight (262.08 g/mol) . - Bulky substituent may hinder receptor binding; primarily a synthetic building block.
5-Bromo (CAS N/A) Br at C5 - Predicted pKa ~1.13; high electrophilicity . - Research applications in materials science and drug discovery .
2-Methyl (CAS N/A) CH3 at C2 - Increased lipophilicity; alters ring conformation. - Explored for anxiolytic activity but with lower potency .
N-Bromosaccharin-derived Benzyl at C2 - High yield (89%) in imidation reactions . - Not directly bioactive; used in synthetic methodologies .

Pharmacological Activity

  • 5-HT1A Receptor Affinity: Compound 37 (hexahydro-4,7-etheno analog): Ki = 10 nM, comparable to buspirone (Ki = 10 nM) . 4-Chloro analog: Lower affinity (Ki > 100 nM) due to reduced electron-withdrawing effects .
  • Acetylcholinesterase Inhibition :

    • Fluorinated and chlorinated derivatives show dual binding to catalytic and peripheral sites, mimicking donepezil’s mechanism .

Physicochemical Properties

Property 4-Fluoro 4-Chloro 5-Bromo 2-Methyl
Molecular Weight (g/mol) ~215.19 217.63 262.08 ~201.22
Melting Point (°C) Not reported 163–166 Not reported Not reported
Solubility Moderate Low (lipophilic) Low High (oil form)

Key Research Findings

Substituent Position Matters : Fluorine at C4 (vs. C5) optimizes electronic effects for receptor binding, while bulky halogens (Br, Cl) reduce solubility and bioavailability .

Synthetic Flexibility : Microwave methods enable rapid access to diverse analogs, though yields vary with substituent size .

Therapeutic Potential: Fluorinated derivatives are prioritized for CNS drug development due to balanced lipophilicity and metabolic stability .

Biological Activity

4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C7H4FNO2S
  • CAS Number: 178747-83-6

This compound features a fluorine atom at the para position relative to the isothiazole ring, which is believed to influence its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

  • Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell wall synthesis.
  • Antioxidant Properties: It acts as a scavenger of free radicals, contributing to its protective effects against oxidative stress.
  • Enzyme Inhibition: Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens. The results are summarized in Table 1.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings indicate that the compound exhibits significant antibacterial and antifungal properties, particularly against Staphylococcus aureus.

Antioxidant Activity

In another study focused on oxidative stress, the antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results demonstrated that:

  • The compound exhibited a dose-dependent scavenging effect with an IC50 value of 25 µM, indicating strong antioxidant activity.

Enzyme Inhibition Studies

Research conducted on enzyme inhibition revealed that this compound effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition constant (Ki) was determined to be 0.5 µM, suggesting high potency as an AChE inhibitor.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, and how can reaction parameters be optimized?

  • Answer : The compound is synthesized via fluorobenzoyl chloride reacting with isothiazole precursors under controlled alkylation and oxidation conditions. Key steps include:

  • Alkylation : Use NaBH₄ for selective reduction of intermediates (e.g., sulfonamide derivatives) in anhydrous methanol .
  • Oxidation : Employ H₂O₂ or m-CPBA to oxidize the isothiazole core to the 1,1-dioxide moiety .
  • Purification : Column chromatography (EtOAc/hexane gradients) achieves >95% purity, with yields ranging 46–98% depending on substituents and reaction scale (Table 1) .

Table 1 : Representative Yields and Conditions for Analogous Compounds

SubstituentYield (%)Key ConditionsReference
Methylthioalkyl46–56NaBH₄ reduction, MeCN recrystallization
Dichlorophenyl98m-CPBA oxidation, DMSO solvent

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments (δ 7.78–8.09 ppm for benzoisothiazolone protons) and fluorine coupling patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁻ peaks at m/z 250–410) .
  • Purity Testing : HPLC with UV detection (λ = 254 nm) and melting point analysis (e.g., 226–230°C for anhydrous forms) ensure compliance with pharmacopeial standards .

Advanced Research Questions

Q. How do substituent modifications at the 4-position influence biological activity in benzoisothiazolone derivatives?

  • Answer : Structural-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., F, Cl) : Enhance binding to neurological targets (e.g., 5-HT₁A receptors) via polar interactions. For example, 3-chlorophenyl analogs achieve Kᵢ = 4 nM .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce enzymatic inhibition but improve metabolic stability .
  • Fluorine-Specific Effects : The 4-fluoro group may enhance blood-brain barrier penetration due to increased lipophilicity (logP ~2.5) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Answer : Contradictions often arise from:

  • Assay Variability : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and concentrations (IC₅₀ values at 1–10 µM) .
  • Purity Discrepancies : Reproduce results using HPLC-validated samples (>99% purity) and exclude hygroscopic byproducts .
  • Structural Confirmation : Re-analyze disputed compounds via ¹⁹F NMR to verify fluorine substitution patterns .

Q. What computational strategies predict target interactions and optimize scaffold design?

  • Answer :

  • Molecular Docking : Simulate binding to acetylcholinesterase (PDB: 4EY7) to identify key interactions (e.g., π-π stacking with Trp86) .
  • MD Simulations : Assess stability of fluorine-mediated hydrogen bonds over 100-ns trajectories .
  • QSAR Models : Use Hammett constants (σ) to correlate substituent electronegativity with 5-HT₁A receptor affinity (R² > 0.85) .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize temperature (60–80°C), solvent (DMF vs. MeCN), and catalyst loading (5–10 mol%) .
  • Biological Assays : Prioritize in vitro models (e.g., hERG channel inhibition assays) before in vivo testing to mitigate toxicity risks .
  • Data Reproducibility : Archive raw NMR/MS spectra in open-access repositories (e.g., Zenodo) for peer validation .

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